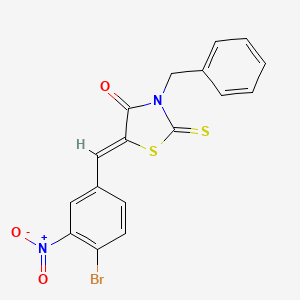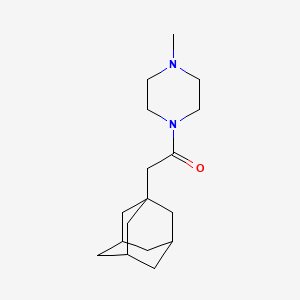
1-(1-adamantylacetyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantylacetyl)-4-methylpiperazine, also known as AAMP, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. AAMP is a piperazine derivative that has been synthesized through various methods and has been found to have diverse biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantylacetyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer. In immunology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have immunomodulatory effects and has been studied as a potential treatment for autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of 1-(1-adamantylacetyl)-4-methylpiperazine is not fully understood, but it has been found to act on various molecular targets, including ion channels, receptors, and enzymes. 1-(1-adamantylacetyl)-4-methylpiperazine has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. 1-(1-adamantylacetyl)-4-methylpiperazine has also been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(1-adamantylacetyl)-4-methylpiperazine has been found to have diverse biochemical and physiological effects, including neuroprotective, anticancer, and immunomodulatory effects. 1-(1-adamantylacetyl)-4-methylpiperazine has been found to protect neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of neurodegenerative diseases. 1-(1-adamantylacetyl)-4-methylpiperazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to modulate the activity of immune cells and cytokines, which are involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-adamantylacetyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and stability, and its diverse biological activities. However, 1-(1-adamantylacetyl)-4-methylpiperazine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are necessary for the safe and effective use of 1-(1-adamantylacetyl)-4-methylpiperazine in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-adamantylacetyl)-4-methylpiperazine, including the elucidation of its exact mechanism of action, the optimization of its synthesis and purification methods, and the development of its therapeutic applications. 1-(1-adamantylacetyl)-4-methylpiperazine has the potential to be developed into a novel drug for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 1-(1-adamantylacetyl)-4-methylpiperazine is a novel compound that has been found to have diverse biochemical and physiological effects. 1-(1-adamantylacetyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. 1-(1-adamantylacetyl)-4-methylpiperazine has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully explore the therapeutic potential of 1-(1-adamantylacetyl)-4-methylpiperazine and to develop it into a novel drug for the treatment of various diseases.
Synthesemethoden
1-(1-adamantylacetyl)-4-methylpiperazine can be synthesized through various methods, including the reaction of 1-adamantylacetyl chloride with 4-methylpiperazine in the presence of a base, or the reaction of 1-adamantylacetic acid with 4-methylpiperazine in the presence of a coupling agent. The purity and yield of 1-(1-adamantylacetyl)-4-methylpiperazine can be improved through recrystallization and chromatography techniques.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-18-2-4-19(5-3-18)16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAIEGQFDGCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylacetyl)-4-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

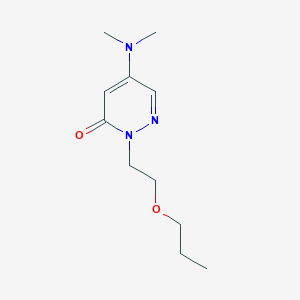
![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
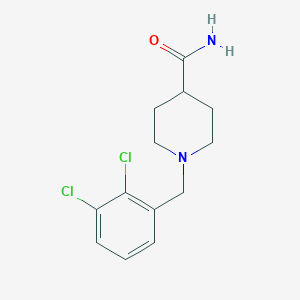
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
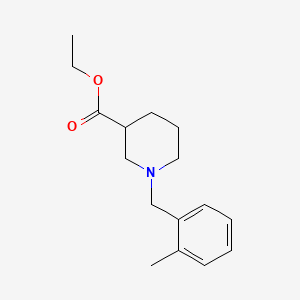
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)

![1-(2,3-dimethylphenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5218020.png)
